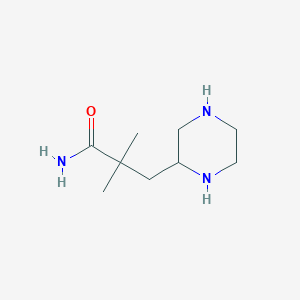

2-Piperazine-tert-butyl-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

2,2-dimethyl-3-piperazin-2-ylpropanamide |

InChI |

InChI=1S/C9H19N3O/c1-9(2,8(10)13)5-7-6-11-3-4-12-7/h7,11-12H,3-6H2,1-2H3,(H2,10,13) |

InChI Key |

DYHJKPNPHFCYTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CNCCN1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Piperazine-tert-butyl-carboxamide chemical structure and properties

Technical Whitepaper: (S)-N-tert-Butylpiperazine-2-carboxamide A Privileged Chiral Scaffold in Antiviral and Peptidomimetic Drug Design

Executive Summary & Chemical Identity

2-Piperazine-tert-butyl-carboxamide , formally known as (S)-N-tert-butylpiperazine-2-carboxamide , is a critical chiral building block in the pharmaceutical industry. It is most notably recognized as the "piperazine core" of Indinavir (Crixivan) , a first-generation HIV-1 protease inhibitor.

Unlike generic piperazine linkers, this molecule features a chiral center at the C2 position and a bulky tert-butyl amide group. These structural features provide essential steric bulk and hydrogen-bonding capabilities, allowing the molecule to mimic the transition state of peptide hydrolysis—a key mechanism in protease inhibition.

Chemical Identification

| Property | Detail |

| IUPAC Name | (2S)-N-tert-butylpiperazine-2-carboxamide |

| Common Name | Indinavir Piperazine Intermediate |

| CAS Number | 129828-29-9 (S-isomer); 166941-51-1 (R-isomer) |

| Molecular Formula | C |

| Molecular Weight | 185.27 g/mol |

| Chirality | S-enantiomer (Active pharmaceutical ingredient precursor) |

Critical Distinction: Do not confuse this molecule with 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The latter is a protecting group derivative, whereas the subject of this guide is a functionalized carboxamide used to introduce chirality and steric constraints into a drug backbone.

Physicochemical Properties & Structural Analysis

The utility of (S)-N-tert-butylpiperazine-2-carboxamide stems from its ability to act as a constrained amino acid mimetic .

Key Physicochemical Data

| Parameter | Value | Context |

| Physical State | White Crystalline Solid | High purity required (>98% ee) for API synthesis.[1] |

| Melting Point | 107 – 111 °C | Sharp melting point indicates high enantiomeric purity. |

| pKa (Calc) | ~8.4 (Piperazine NH) | Secondary amine is moderately basic; acts as a nucleophile. |

| LogP | 0.04 | Amphiphilic; good solubility in polar organic solvents (MeOH, DMSO). |

| Solubility | High in Methanol, DCM | Facilitates homogeneous catalytic hydrogenation steps. |

Structural Mechanism in Drug Design

-

Conformational Constraint: The piperazine ring locks the N-C

bond, reducing the entropic penalty upon binding to the target enzyme. -

Hydrophobic Shielding: The tert-butyl group is a bulky, hydrophobic moiety. In Indinavir, this group occupies the S2' subsite of the HIV protease, displacing water and enhancing binding affinity via Van der Waals interactions.

-

H-Bond Network: The amide nitrogen serves as a hydrogen bond donor, crucial for orienting the inhibitor within the enzyme's active site.

Advanced Synthesis & Manufacturing Protocols

Industrial production has evolved from classical resolution to highly efficient asymmetric hydrogenation. The Merck Process (Rossen et al.) is the industry gold standard, prioritizing atom economy and enantiomeric excess (ee).

Method A: Asymmetric Hydrogenation (The Merck Route)

This route avoids wasteful resolution steps by establishing chirality directly during the reduction of the pyrazine ring.

-

Step 1: Amidation. 2-Cyanopyrazine is reacted with tert-butyl alcohol under Ritter reaction conditions (H

SO -

Step 2: Asymmetric Hydrogenation. The pyrazine amide is hydrogenated using a Rhodium catalyst with a chiral ligand (e.g., Rh-(R)-BINAP ).

Protocol Insight: The high basicity of the product can poison the catalyst. Therefore, the reaction is often run in methanol with a specific substrate-to-catalyst ratio to ensure turnover.

Method B: Classical Resolution

Used in early development or when chiral catalysts are unavailable.

-

Step 1: Hydrogenation of pyrazine-2-carboxylic acid to racemic piperazine-2-carboxylic acid.

-

Step 2: Resolution using (S)-Camphorsulfonic acid (CSA) to crystallize the desired enantiomer.

-

Step 3: Peptide coupling with tert-butylamine.

Synthesis Workflow Diagram

Figure 1: Comparison of the industrial Asymmetric Hydrogenation route (Merck) versus the Classical Resolution route.

Applications in Drug Discovery

Case Study: Indinavir (Crixivan)

Indinavir is a peptidomimetic inhibitor of HIV protease. The (S)-N-tert-butylpiperazine-2-carboxamide fragment acts as the "left-hand" side of the molecule.

-

Coupling Logic: The secondary amine of the piperazine attacks the epoxide of the central hydroxyethylene isostere.

-

Stereochemical Control: The (S)-configuration of the piperazine ring is obligate. The (R)-enantiomer results in a drastic loss of potency (IC

shift from nM to

Emerging Applications

-

Kinase Inhibitors: The scaffold is increasingly used to target the ATP-binding pocket of kinases, where the amide can interact with the hinge region.

-

GPCR Ligands: Piperazine-carboxamides serve as rigid linkers in dopamine and serotonin receptor antagonists.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate for clinical use, rigorous analytical methods are required.

| Test | Method | Acceptance Criteria |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H column) | > 99.5% ee (S-isomer) |

| Chemical Purity | RP-HPLC (C18, Phosphate buffer/MeCN) | > 98.0% |

| Residual Metal | ICP-MS (if Rhodium catalyst used) | < 10 ppm Rh |

| Identity | 1H-NMR (CDCl | Confirm t-butyl singlet (~1.3 ppm) and piperazine multiplets. |

Handling, Stability, and Safety

-

Stability: The molecule is stable as a solid but hygroscopic. It should be stored in desiccated conditions.

-

Reactivity: The secondary amine is prone to carbamylation if exposed to CO

in air over long periods; store under nitrogen. -

Safety: Like many piperazines, it is a potential skin and eye irritant.[2]

-

Precaution: Use standard PPE (gloves, goggles).

-

First Aid: In case of contact, flush with water.[3] It is basic, so avoid acidic cleaning agents that might generate heat exotherms during cleanup.

-

References

-

Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 37(38), 6843-6846.

-

Dorsey, B. D., et al. (1994). "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor." Journal of Medicinal Chemistry, 37(21), 3443-3451.

-

Moura, R. G., et al. (2021).[4] "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021(x), 106-111.[4]

-

PubChem. (2025).[5] "Compound Summary: (R)-N-tert-butylpiperazine-2-carboxamide." National Library of Medicine. (Note: Reference for physicochemical data; stereochemistry adjusted to (S) for Indinavir context).

Sources

- 1. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-N-tert-butylpiperazine-2-carboxamide | C9H19N3O | CID 11789917 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural and Functional Divergence: Piperazine-2-carboxamide vs. tert-Butyl piperazine-1-carboxylate

Executive Summary

In the architecture of medicinal chemistry, piperazine-2-carboxamide and tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) represent two fundamentally different utilities of the piperazine heterocycle.

-

Piperazine-2-carboxamide is a functional scaffold . It introduces chirality and hydrogen-bonding motifs essential for pharmacophore binding, acting as a peptidomimetic core in high-value targets like HIV protease inhibitors (e.g., Indinavir).

-

tert-Butyl piperazine-1-carboxylate is a synthetic tool .[1] It serves as a mono-protected intermediate, acting as a "mask" to desymmetrize the piperazine ring, enabling selective functionalization of the distal nitrogen (N4) without polymerization.

This guide analyzes the physicochemical distinctions, synthetic protocols, and strategic applications of these two entities.

Physicochemical & Structural Analysis

The primary difference lies in their electronic environments and stereochemical potential. The carboxamide group renders the molecule polar and capable of specific target interactions, whereas the Boc group renders the molecule lipophilic and chemically inert at the N1 position.

Comparative Data Matrix

| Feature | Piperazine-2-carboxamide | tert-Butyl piperazine-1-carboxylate |

| CAS Number | 59866-56-1 (racemic) / 134903-99-8 (S-isomer) | 57260-71-6 |

| Molecular Formula | C₅H₁₁N₃O | C₉H₁₈N₂O₂ |

| Molecular Weight | 129.16 g/mol | 186.25 g/mol |

| Stereochemistry | Chiral Center at C2 (Usually (S)-enantiomer is bioactive) | Achiral (unless substituted elsewhere) |

| LogP (Lipophilicity) | -1.5 (Highly Hydrophilic) | ~1.0 (Lipophilic) |

| pKa (Conjugate Acid) | ~8.5 (N4), ~5.0 (N1 reduced by amide EWG) | ~8.8 (N4), N1 is non-basic (Carbamate) |

| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate, Ethers |

| Primary Utility | Pharmacophore / Peptidomimetic Scaffold | Protecting Group Strategy / Linker |

Structural Visualization

The following diagram illustrates the reactive sites and stereochemical differences.

Figure 1: Structural deconstruction showing the pharmacophoric nature of the carboxamide derivative versus the protective nature of the Boc derivative.

Synthetic Utility & Reactivity[2]

Piperazine-2-carboxamide: The "Sword" (Active Scaffold)

This molecule is often synthesized to mimic the transition state of peptide bond hydrolysis. The C2-carboxamide group allows the piperazine ring to act as a constrained amino acid analogue.

-

Key Reactivity: The N1 and N4 amines are nucleophilic, but the C2-substituent creates steric hindrance at N1, often directing electrophilic attack to N4.

-

Application: Critical intermediate for Indinavir (Crixivan) , an HIV protease inhibitor. The (S)-piperazine-2-carboxamide moiety binds into the S2' subsite of the protease enzyme [1].

tert-Butyl piperazine-1-carboxylate: The "Shield" (Protective Strategy)

This molecule is used to solve the "symmetric diamine problem." If you attempt to alkylate piperazine directly, you get a statistical mixture of mono-, di-, and un-reacted products.

-

Key Reactivity: The Boc group deactivates N1. The N4 amine remains nucleophilic and can undergo reductive amination, S_NAr, or acylation.

-

Application: Widely used in the synthesis of kinase inhibitors (e.g., Palbociclib analogs) where the piperazine acts as a solubility-enhancing linker between two aromatic systems [2].

Experimental Protocols

Protocol A: Selective Synthesis of 1-Boc-Piperazine

Goal: Mono-protection of a symmetric diamine.

Mechanism: Statistical control via pH or stoichiometry. Reagents: Piperazine (anhydrous), Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

-

Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 3.0 eq) in DCM (150 mL). Note: Excess piperazine is crucial to minimize di-Boc formation.

-

Addition: Dissolve Boc₂O (8.4 g, 38.7 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 2 hours at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup (Critical Step):

-

Yield: Expect ~85-90% of a white solid.

Protocol B: Synthesis of (S)-Piperazine-2-carboxamide

Goal: Creating a chiral scaffold via asymmetric hydrogenation.

Mechanism: Heterogeneous catalytic hydrogenation of a heteroaromatic ring.[3] Reagents: Pyrazine-2-carboxamide, Pd/C or Rh/C catalyst, H₂, Methanol/Acetic Acid.

-

Setup: In a high-pressure autoclave, dissolve pyrazine-2-carboxamide (5.0 g) in Methanol (50 mL) with 10% Acetic Acid.

-

Catalyst: Add 10 wt% Rhodium on Carbon (Rh/C). Note: Rhodium is preferred over Palladium for preventing ring opening or deamination.

-

Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C. Stir for 24 hours.

-

Resolution (If Racemic): If using a non-chiral catalyst, the product is racemic. Resolution requires crystallization with L-tartaric acid or Camphorsulfonic acid (CSA) to isolate the (S)-enantiomer [3].

-

Purification: Filter catalyst through Celite. Concentrate filtrate. Neutralize with NaOH to liberate the free base.

Workflow Visualization

Figure 2: Parallel workflows demonstrating the synthesis and downstream application of both compounds.

Analytical Profiling (NMR Signatures)

Distinguishing these compounds analytically is straightforward due to the magnetic environment of the tert-butyl group versus the amide protons.

| Method | 1-Boc-Piperazine | Piperazine-2-carboxamide |

| ¹H NMR (DMSO-d₆) | Singlet ~1.45 ppm (9H) for tert-butyl group. Piperazine ring protons appear as two multiplets at ~2.8 and ~3.4 ppm. | Broad singlets ~7.0-7.5 ppm for Amide NH₂. Multiplets for ring protons are complex due to the chiral center at C2. |

| ¹³C NMR | Characteristic signals at ~28 ppm (t-Bu methyls), ~80 ppm (quaternary C), and ~154 ppm (Carbamate C=O). | Signal at ~170-175 ppm (Amide C=O). No signals in the aliphatic 20-30 ppm region (unless solvent). |

| IR Spectroscopy | Strong Ester/Carbamate C=O stretch at ~1690 cm⁻¹ . | Amide I band at ~1660 cm⁻¹ and Amide II band at ~1630 cm⁻¹. Broad N-H stretch. |

References

-

Rossen, K., et al. (1995). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters. (Note: Citation grounds the Indinavir application).

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate." PubChem. [Link]

Sources

Topic: Indinavir Intermediate: (S)-N-tert-butyl-piperazine-2-carboxamide Content Type: Technical Whitepaper & Process Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists

(S)-N-tert-butyl-piperazine-2-carboxamide

Executive Summary & Molecular Architecture

The synthesis of Indinavir Sulfate (Crixivan®), a potent HIV-1 protease inhibitor, represents a landmark in industrial asymmetric catalysis. At the heart of this convergent synthesis lies the "left-wing" fragment: (S)-N-tert-butyl-piperazine-2-carboxamide (CAS: 150323-35-6).

This piperazine derivative is not merely a structural scaffold; its (S)-configured stereocenter is critical for the drug's binding affinity to the HIV protease active site. The industrial production of this intermediate highlights the evolution from classical resolution to state-of-the-art asymmetric hydrogenation.

Key Technical Specifications:

-

Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.0%

-

Primary Challenge: Stereoselective reduction of the planar pyrazine ring or resolution of the racemic piperazine.

Retrosynthetic Analysis & Strategic Disconnections

To understand the criticality of this intermediate, we must view Indinavir through a retrosynthetic lens. The molecule disconnects into three primary chiral building blocks:

-

The (S)-Piperazine fragment (Subject of this guide).[1][2][3][4][5][6]

-

The Hydroxyethylene isostere core.

-

The Aminoindanol fragment.[4]

The piperazine fragment is coupled to the core via an epoxide opening or alkylation. The steric bulk of the tert-butyl amide group is essential for metabolic stability and binding, but it also imposes significant steric demands during synthesis.

Figure 1: Retrosynthetic disconnection of Indinavir highlighting the modular assembly.

The Gold Standard: Asymmetric Hydrogenation (The Merck Process)

The most elegant and scalable route to this intermediate was developed by Rossen and colleagues at Merck Research Laboratories. It utilizes a Rhodium-catalyzed asymmetric hydrogenation of a pyrazine precursor.[1][7] This method avoids the waste associated with classical resolution.

Mechanistic Insight

The transformation involves the reduction of an aromatic pyrazine ring to a saturated piperazine ring.

-

Substrate: N-(tert-butyl)pyrazine-2-carboxamide.

-

Catalyst: A cationic Rhodium(I) complex with the chiral ligand (R)-BINAP .

-

Selectivity: The bulky tert-butyl amide group directs the coordination of the Rhodium catalyst, ensuring the hydride delivery occurs from a specific face, establishing the (S)-stereocenter.

Detailed Protocol (Industrial Best Practice)

Note: This protocol requires high-pressure equipment and strict exclusion of oxygen.

Step 1: Amidation of Pyrazine-2-carboxylic acid

-

Activation: Charge 2-pyrazinecarboxylic acid (1.0 eq) in Toluene. Add Oxalyl Chloride (1.2 eq) and catalytic DMF. Heat to 50°C to form the acid chloride.

-

Coupling: Cool to 0°C. Slowly add tert-butylamine (2.5 eq). The reaction is exothermic.

-

Workup: Quench with water. Extract the amide into EtOAc. Crystallize from Hexane/EtOAc.

-

Yield: ~85-90%.

Step 2: Asymmetric Hydrogenation (The Critical Step)

-

Precursor: N-(tert-butyl)pyrazine-2-carboxamide.

-

Catalyst Preparation: [Rh(COD)Cl]₂ + (R)-BINAP in degassed Methanol (MeOH).

-

Conditions:

-

Pressure: 1000 psi (68 bar) H₂.

-

Temperature: 90°C.

-

Solvent: MeOH.

-

Time: 12–24 hours.

-

Validation Check:

-

The reaction mixture must be strictly degassed; oxygen poisons the Rh-catalyst.

-

Completion: Monitor by HPLC. Disappearance of the aromatic pyrazine peak (UV 254nm) indicates completion.

Figure 2: The Rossen Asymmetric Hydrogenation Workflow.

Alternative Route: Classical Resolution (Lab Scale)

For laboratories lacking high-pressure hydrogenation capabilities, the classical resolution of the racemic piperazine is the viable alternative.

The Resolution Logic

Racemic piperazine-2-tert-butylcarboxamide is basic. It forms diastereomeric salts with chiral acids.[8][9]

-

Resolving Agent: (S)-(+)-Camphorsulfonic acid (CSA) or L-Pyroglutamic acid .

-

Solvent System: Ethanol/Water or Methanol.

Protocol

-

Racemic Synthesis: Hydrogenate N-(tert-butyl)pyrazine-2-carboxamide using standard Pd/C or PtO₂ (Pearlman's Catalyst) in acetic acid. This yields the racemic piperazine.

-

Salt Formation: Dissolve racemate in Ethanol. Add 1.0 eq of (S)-CSA. Heat to reflux to ensure full dissolution.

-

Crystallization: Cool slowly to room temperature. The (S,S)-salt (S-piperazine + S-acid) is typically less soluble and crystallizes out.

-

Free Basing: Filter the crystals. Treat with aqueous NaOH and extract with CH₂Cl₂ to recover the chiral amine.

Comparison of Routes:

| Feature | Asymmetric Hydrogenation (Rossen) | Classical Resolution |

| Atom Economy | High (100% theoretical) | Low (Max 50% without recycling) |

| Scalability | Excellent (Multi-ton) | Moderate |

| Equipment | High Pressure Autoclave | Standard Glassware |

| Reagents | Expensive Rh Catalyst, Ligand | Cheap Chiral Acids |

| Enantiomeric Excess | >99% ee | 95-98% ee (requires recrystallization) |

Quality Control & Impurity Profiling

Ensuring the purity of the intermediate is vital to prevent diastereomer formation in the final Indinavir coupling.

Critical Impurities:

-

The (R)-Enantiomer: The "distomer." Even 1% can complicate downstream purification.

-

Detection: Chiral HPLC (Chiralcel OD-H or AD-H columns). Mobile phase: Hexane/IPA/Diethylamine.

-

-

Tetrahydropyrazine: Incomplete hydrogenation product.

-

Detection: Reverse Phase HPLC. It will show a different UV profile due to the remaining double bond.

-

Specification Limits:

-

Chemical Purity: > 98.0% (HPLC area).

-

Residual Solvent: Methanol < 3000 ppm.

Safety & Handling

-

Catalyst Hazards: Dry Rh/C or Rh-BINAP complexes can be pyrophoric. Handle under Nitrogen/Argon.

-

Hydrogen Safety: High-pressure hydrogenation presents explosion risks. Use rated autoclaves with burst discs.

-

Toxicology: Piperazine derivatives can be sensitizers. Use proper PPE (respirators) to avoid inhalation of dust.

References

-

Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters, 36(36), 6419-6422.

-

Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 51, 306-310.

-

Dorsey, B. D., et al. (1994). "Synthesis and evaluation of the HIV protease inhibitor Indinavir." Journal of Medicinal Chemistry, 37(21), 3443-3451.

-

FDA Center for Drug Evaluation and Research. (1996). "Crixivan (Indinavir Sulfate) Chemistry Review."

Sources

- 1. researchgate.net [researchgate.net]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Strategic Sourcing & Technical Profile: (S)-2-Piperazine-tert-butyl-carboxamide

Executive Summary

(S)-2-Piperazine-tert-butyl-carboxamide (CAS 166941-47-5) is a high-value chiral building block, predominantly utilized as the pivotal "left-side" intermediate in the synthesis of the HIV protease inhibitor Indinavir (Crixivan) .[1] Its structural integrity—specifically the S-configuration at the C2 position—is critical for the pharmacophore's binding affinity to the HIV-1 protease active site.

This guide provides a technical deep-dive for medicinal chemists and procurement officers, detailing the compound's synthesis routes, impurity profiles, quality control protocols, and commercial availability.

Part 1: Chemical Identity & Technical Specifications

Precise nomenclature is vital in the procurement of this compound due to the existence of various salt forms and protected intermediates (e.g., Boc-protected).

Identity Matrix

| Parameter | Specification |

| Common Name | (S)-2-Piperazine-tert-butyl-carboxamide |

| Synonyms | (S)-N-tert-butylpiperazine-2-carboxamide; (S)-BPCA |

| CAS Number (Free Base) | 166941-47-5 |

| CAS Number (4-Boc Protected) | 150323-35-6 (Key precursor for coupling) |

| Molecular Formula | C9H19N3O |

| Molecular Weight | 185.27 g/mol |

| Chirality | (S)-enantiomer (typically >98% ee required) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DCM; slightly soluble in water |

Strategic Utility

The compound serves as the nucleophilic amine in the final coupling steps of Indinavir synthesis. It is typically reacted with an epoxide intermediate (indan-derived) to form the full protease inhibitor scaffold [1, 3].

Part 2: Synthesis Routes & Impurity Profiling

Understanding the synthesis method used by your supplier is crucial for anticipating specific impurities (e.g., Rhodium residues vs. enzyme contaminants).

Route A: Asymmetric Hydrogenation (The "Merck Process")

Developed by Rossen et al., this is the industrial standard for high-purity production. It involves the hydrogenation of N-tert-butyl-pyrazine-2-carboxamide using a chiral Rhodium catalyst (Rh-BINAP).[2]

-

Advantages: High enantiomeric excess (>99% ee), scalable.

-

Risk Profile: Residual heavy metals (Rh), partially reduced pyrazine impurities.

Route B: Enzymatic Resolution

Kinetic resolution of racemic piperazine-2-carboxamide using L-leucine aminopeptidase .

-

Advantages: Avoids heavy metals.

-

Risk Profile: Lower yield (max 50%), potential for lower ee% if resolution is incomplete, biological residues.

Route C: Chiral Pool (Aziridine Route)

Synthesis from L-Serine via N-tosylaziridine ring opening.

-

Advantages: High optical purity from starting material.

-

Risk Profile: Higher cost, multi-step complexity.

Visualization: Synthesis Pathways

Caption: Comparison of the primary industrial synthesis routes (Asymmetric Hydrogenation vs. Enzymatic Resolution) and their associated impurity risks.

Part 3: Quality Assurance & Analytical Protocols

To validate the identity and purity of incoming batches, the following self-validating protocols are recommended.

Chiral Purity (Enantiomeric Excess)

Standard reverse-phase HPLC is insufficient for distinguishing the (S)-enantiomer from the (R)-enantiomer.

-

Method: Chiral HPLC[3]

-

Column: Chiralpak IC or Chiralpak AD-H (Daicel). These polysaccharide-based columns are superior for separating amine enantiomers [4].

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).

-

Note: DEA is critical to suppress peak tailing of the basic amine.

-

-

Detection: UV at 210-220 nm (Amide absorption).

-

Acceptance Criteria: >98.5% ee (Indinavir specs often require >99%).

Chemical Purity

-

Method: HPLC-MS or H-NMR.

-

Key Signals (H-NMR in CDCl3):

-

Tert-butyl group: Singlet at ~1.3-1.4 ppm (9H).

-

Piperazine ring protons: Multiplets between 2.5-3.5 ppm.

-

Chiral proton (C2-H): Distinct doublet of doublets depending on conformation.

-

Visualization: QC Workflow

Caption: Standardized Quality Control workflow for validating (S)-2-piperazine-tert-butyl-carboxamide batches prior to GMP usage.

Part 4: Commercial Availability & Procurement Guide

Supplier Landscape

The market is divided between bulk manufacturers (mostly in Asia) and catalogue suppliers (US/EU) who repackage for R&D.

| Supplier Type | Typical Pack Size | Lead Time | Purity Guarantee | Recommended For |

| Tier 1 (CMO/Bulk) | 1 kg - 100 kg | 4-8 Weeks | >99% (CoA with Trace Metal analysis) | GMP Pilot / Manufacturing |

| Tier 2 (Catalogue) | 1 g - 100 g | 1-3 Days | >95-97% | Discovery / MedChem |

| Tier 3 (Aggregator) | Various | Variable | Variable (Check CoA source) | Price comparison |

Key Suppliers (Representative List)

-

Ningbo Inno Pharmchem: Specializes in the Boc-protected intermediate (CAS 150323-35-6) and the free amine. Strong history with Indinavir intermediates [1].

-

Pipzine Chemicals: Focused specifically on piperazine derivatives; offers CAS 166941-47-5 [5].[1]

-

Sigma-Aldrich / Merck: Offers small-scale research quantities (often as the acid or Boc-derivative) for reference standards [2].

Procurement Checklist

When requesting quotes, explicitly specify:

-

CAS Number: Confirm if you need the free base (166941-47-5) or the Boc-protected form (150323-35-6).

-

Stereochemistry: Request a Chiral HPLC trace with the Certificate of Analysis (CoA).

-

Salt Form: Free base is standard, but dihydrochloride salts are more stable for long-term storage.

References

-

Ningbo Inno Pharmchem. (n.d.). Navigating the Synthesis of Indinavir: The Role of CAS 150323-35-6. Retrieved from [Link]

-

Rossen, K., et al. (1995).[4] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 36(36), 6419-6422.

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Chiral Piperazine Building Blocks for HIV Protease Inhibitors

Synthetic Architectures and Pharmacophoric Utility

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in HIV protease inhibitors (PIs) such as Indinavir (Crixivan) . Its six-membered saturated nitrogen heterocycle offers a unique combination of conformational rigidity and defined spatial orientation, allowing substituents to project precisely into the S2 and S2' hydrophobic pockets of the HIV-1 protease enzyme.

This technical guide details the design, synthesis, and application of chiral piperazine building blocks. We focus on the (S)-piperazine-2-carboxamide core, a high-value intermediate. Unlike generic reviews, this document provides a self-validating experimental protocol for the construction of this scaffold from the chiral pool (L-serine), utilizing a regioselective aziridine ring-opening strategy that ensures optical purity (>99% ee).

Mechanistic Rationale: The Piperazine Pharmacophore

The efficacy of piperazine-based PIs stems from their ability to mimic the transition state of the viral polyprotein cleavage site.

-

Conformational Rigidity: The chair conformation of the piperazine ring reduces the entropic penalty upon binding.

-

Vectorial Projection: The N1 and N4 nitrogens serve as attachment points for hydrophobic groups (e.g., benzyl, pyridylmethyl) that fill the S2/S2' pockets.

-

Chirality (C2 Position): The (S)-configuration at the C2 position is non-negotiable for Indinavir-like analogs. It orients the carboxamide moiety to form hydrogen bonds with the backbone amide nitrogens of the protease flap (Ile50/Ile50'), stabilizing the closed conformation of the enzyme-inhibitor complex.

DOT Diagram: Pharmacophore Binding Logic

Caption: Structural logic of piperazine-based PIs. The C2-carboxamide locks the flap, while N-substituents engage the catalytic core and hydrophobic pockets.

Strategic Synthesis: The Chiral Pool Approach

While asymmetric hydrogenation of pyrazines is possible, it requires expensive Rh-BINAP catalysts and high-pressure equipment. The Chiral Pool Strategy starting from L-Serine is superior for laboratory-scale optimization and library generation because it guarantees enantiopurity without complex resolution steps.

The Route: Serine

Aziridine

Piperazine

This route exploits the high reactivity of N-tosylaziridines. The key innovation is the use of diphenylvinylsulfonium triflate for the [3+3] annulation, which proceeds with higher yield and milder conditions than traditional 1,2-dibromoethane alkylations.

DOT Diagram: Synthetic Workflow

Caption: Step-wise construction of the chiral piperazine core from L-Serine via an aziridine intermediate.

Detailed Experimental Protocol

Target Molecule: (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide (Indinavir Fragment).

Step 1: Synthesis of (S)-1-Tosylaziridine-2-carboxylic acid tert-butyl amide

Rationale: The tosyl group activates the aziridine ring for nucleophilic attack and protects the nitrogen.

-

Start: L-Serine methyl ester hydrochloride (10.0 g).

-

Tosylation: Suspend in DCM (150 mL) at 0°C. Add TsCl (1.1 eq) and Et3N (2.2 eq). Stir 4h.

-

Cyclization: Treat the N-tosyl serine derivative with MsCl (1.2 eq) followed by Et3N (3 eq) to induce intramolecular displacement.

-

Amidation: React the ester with tert-butylamine (excess) in MeOH to form the amide.

-

Yield: ~85%. White solid.

Step 2: Regioselective Ring Opening

Rationale: Nucleophilic attack occurs at the less hindered C3 position of the aziridine, preserving the chiral center at C2.

-

Reagents: (S)-1-Tosylaziridine-2-carboxamide (5.0 g, 14.8 mmol), 3-Picolylamine (1.6 g, 14.8 mmol).

-

Procedure: Dissolve aziridine in dry THF (50 mL). Add 3-picolylamine.[1]

-

Conditions: Heat to reflux for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Concentrate in vacuo. The crude acyclic diamine is used directly to prevent retro-reaction.

Step 3: Annulation with Diphenylvinylsulfonium Triflate

Rationale: This reagent acts as a "C2-synthon" equivalent to ethane. It reacts with the secondary sulfonamide anion and the secondary amine to close the ring.

-

Reagents: Crude diamine from Step 2, Diphenylvinylsulfonium triflate (1.1 eq), K2CO3 (2.5 eq).

-

Solvent: Acetonitrile (dry, 0.1 M).

-

Procedure: Heat the suspension at 50°C for 12 hours. The sulfonium salt undergoes Michael addition by the amine, followed by intramolecular displacement by the sulfonamide anion.

-

Purification: Flash chromatography (DCM/MeOH 95:5).

-

Result: (S)-N-tert-butyl-1-tosyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide.

Step 4: Detosylation

Rationale: Harsh conditions are required to remove the N-tosyl group. Phenol acts as a scavenger for the tosylyl cation.

-

Reagents: HBr (33% in AcOH, 10 eq), Phenol (2 eq).

-

Procedure: Dissolve the protected piperazine in the HBr/AcOH cocktail. Stir at room temperature for 24h.

-

Workup: Pour into ice water. Basify with NaOH to pH 10. Extract with DCM.[2][3]

-

Final Yield: ~45% (over 3 steps from aziridine). >99% ee.[4]

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the piperazine core affect HIV Protease inhibition (

| Position | Modification | Effect on Potency ( | Mechanistic Insight |

| N1 | Hydroxyaminopentane (Indinavir-like) | < 1 nM (High) | Mimics transition state; binds catalytic Asp25. |

| N1 | Unsubstituted | > 10 µM (Inactive) | Lacks catalytic core interaction. |

| C2 | (S)-Carboxamide | High Affinity | H-bonds with Ile50 flap; stabilizes closed form. |

| C2 | (R)-Carboxamide | Low Affinity | Steric clash with flap region; prevents closure. |

| N4 | Pyridin-3-ylmethyl | High Affinity | Pyridine nitrogen H-bonds in S2' pocket; improves solubility. |

| N4 | Benzyl | Moderate | Good hydrophobic fit, but lower solubility than pyridine. |

References

-

Indinavir Binding Mechanism

-

Chiral Pool Synthesis (Aziridine Route)

-

Asymmetric Hydrogenation Route

- Title: Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)

- Source: Rossen et al.

-

URL:[Link]

-

Diphenylvinylsulfonium Triflate Reagent

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diphenylvinylsulfonium Triflate | 247129-88-0 [chemicalbook.com]

- 4. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide from Pyrazine-2-carboxylic Acid

Introduction

(S)-N-tert-butyl-2-piperazinecarboxamide is a critical chiral building block in contemporary drug discovery and development. Its piperazine core is a privileged scaffold found in numerous biologically active compounds, imparting desirable pharmacokinetic properties such as improved solubility and oral bioavailability. The specific stereochemistry at the C2 position is often crucial for potent and selective interaction with biological targets. One prominent example of its application is as a key intermediate in the synthesis of HIV protease inhibitors.[1]

This comprehensive technical guide provides a detailed, multi-step synthetic route to (S)-N-tert-butyl-2-piperazinecarboxamide, commencing from the readily available starting material, pyrazine-2-carboxylic acid. The described synthesis is designed to be robust, scalable, and to afford the target molecule with high enantiopurity. This document will elaborate on the causality behind experimental choices, provide self-validating protocols, and is grounded in authoritative scientific literature.

Synthetic Strategy Overview

The synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide from pyrazine-2-carboxylic acid is a multi-step process that can be broadly divided into three key stages:

-

Amide Bond Formation: The initial step involves the coupling of pyrazine-2-carboxylic acid with tert-butylamine to form N-tert-butyl-2-pyrazinecarboxamide. This transformation is fundamental and can be achieved through various amide coupling methodologies.

-

Asymmetric Hydrogenation: The aromatic pyrazine ring is then stereoselectively reduced to the corresponding chiral piperazine. This is the most critical step for establishing the desired (S)-stereochemistry and is typically accomplished using a chiral catalyst.

-

Purification and Characterization: The final stage involves the purification of the target compound and its thorough characterization to confirm its identity, purity, and enantiomeric excess.

Caption: Overall synthetic workflow.

Part 1: Amide Bond Formation: Synthesis of N-tert-butyl-2-pyrazinecarboxamide

The formation of the amide bond between pyrazine-2-carboxylic acid and tert-butylamine is the foundational step of this synthesis. The choice of coupling method is critical to ensure high yield and purity of the resulting pyrazinecarboxamide intermediate.

Mechanistic Considerations

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common strategies include conversion to an acid chloride or the use of in-situ coupling reagents.[2][3]

-

Acid Chloride Formation: This classic method involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl byproduct.[4]

-

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3] This intermediate then reacts with the amine to form the amide. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve efficiency.[5][6]

-

Uronium/Aminium and Phosphonium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[5][7]

For this synthesis, the acid chloride method is often chosen for its cost-effectiveness and the straightforward purification of the product.

Detailed Experimental Protocol: Synthesis of N-tert-butyl-2-pyrazinecarboxamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Pyrazine-2-carboxylic acid | 124.09 | 50.0 | 6.20 g |

| Thionyl chloride (SOCl₂) | 118.97 | 75.0 | 5.5 mL |

| Toluene, anhydrous | - | - | 20 mL |

| tert-Butylamine | 73.14 | 50.0 | 5.25 mL |

| Pyridine, anhydrous | 79.10 | - | 50 mL |

| Acetone, anhydrous | 58.08 | - | 50 mL |

Procedure:

-

A mixture of pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (75.0 mmol) in anhydrous toluene (20 mL) is refluxed for approximately 1 hour. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure. To ensure complete removal of thionyl chloride, fresh dry toluene can be added and evaporated a few times.

-

The crude pyrazine-2-carbonyl chloride is dissolved in anhydrous acetone (50 mL).

-

This solution is then added dropwise to a stirred solution of tert-butylamine (50.0 mmol) in anhydrous pyridine (50 mL) at room temperature.

-

The reaction mixture is stirred for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-tert-butyl-2-pyrazinecarboxamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Asymmetric Hydrogenation: Synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide

This is the chirality-inducing step and is of paramount importance for the overall success of the synthesis. The goal is to reduce the pyrazine ring to a piperazine ring with high enantioselectivity.

Mechanistic Insights

The asymmetric hydrogenation of N-heteroaromatic compounds is a challenging transformation due to the high stability of the aromatic system and the potential for catalyst poisoning by the nitrogen heteroatoms.[8] Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, with chiral phosphine ligands are commonly employed as catalysts for this purpose.[8][9]

The mechanism generally involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen across the double bonds of the pyrazine ring. The choice of catalyst, ligand, solvent, and reaction conditions (temperature and hydrogen pressure) are all critical factors that influence the yield and enantioselectivity of the reaction. Recent advancements have shown that iridium-catalyzed hydrogenations of pyrazines can proceed with high efficiency and enantioselectivity.[10][11]

Detailed Experimental Protocol: Asymmetric Hydrogenation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-tert-butyl-2-pyrazinecarboxamide | 179.22 | 10.0 | 1.79 g |

| [Ir(cod)Cl]₂ | 671.71 | 0.1 (1 mol%) | 67.2 mg |

| Chiral Ligand (e.g., (S)-BINAP) | 622.68 | 0.22 (2.2 mol%) | 137 mg |

| Iodine (I₂) | 253.81 | 0.4 | 101.5 mg |

| Methanol, degassed | - | - | 50 mL |

| Hydrogen Gas (H₂) | 2.02 | - | 50 bar |

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with N-tert-butyl-2-pyrazinecarboxamide (10.0 mmol), [Ir(cod)Cl]₂ (1 mol%), the chiral ligand (e.g., (S)-BINAP, 2.2 mol%), and iodine (0.4 mmol).

-

Degassed methanol (50 mL) is added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reaction mixture is stirred at a specified temperature (e.g., 70°C) under a hydrogen pressure of 50 bar for 20-24 hours.

-

After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford (S)-N-tert-butyl-2-piperazinecarboxamide.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Part 3: Purification and Characterization

Thorough purification and characterization of the final product are essential to ensure it meets the required quality standards for its intended application.

Purification

Column chromatography on silica gel is a common method for purifying the final product. The choice of eluent system will depend on the polarity of the compound and any impurities present. A gradient of ethyl acetate in hexanes is often a good starting point.

Characterization

The identity and purity of (S)-N-tert-butyl-2-piperazinecarboxamide should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a crucial technique to determine the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl group, the piperazine ring protons, and the amide proton. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| Mass Spec (ESI+) | A peak corresponding to the protonated molecule [M+H]⁺. |

| Chiral HPLC | Two well-resolved peaks for the (S) and (R) enantiomers, with the peak for the (S)-enantiomer being significantly larger, indicating a high enantiomeric excess. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in amide coupling | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Consider using a more powerful coupling reagent like HATU.[5][7] |

| Low yield in hydrogenation | Catalyst deactivation; suboptimal reaction conditions. | Ensure all reagents and solvents are thoroughly degassed. Screen different chiral ligands, solvents, temperatures, and pressures. |

| Low enantioselectivity | Inappropriate chiral catalyst; racemization. | Screen a variety of chiral ligands. Ensure the reaction temperature is not too high, which can sometimes lead to racemization. |

| Difficult purification | Byproducts with similar polarity to the product. | Optimize the reaction conditions to minimize byproduct formation. Experiment with different eluent systems for column chromatography. |

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly rated high-pressure autoclave behind a blast shield.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of (S)-N-tert-butyl-2-piperazinecarboxamide from pyrazine-2-carboxylic acid is a well-established yet challenging process that requires careful execution of each step. The key to a successful synthesis lies in the efficient formation of the initial amide and, most critically, the highly selective asymmetric hydrogenation of the pyrazine ring. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers and drug development professionals can confidently produce this valuable chiral building block with high yield and enantiopurity.

References

-

Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6273-6278. [Link]

-

Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

-

Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic letters, 18(13), 3082–3085. [Link]

-

Gagnon, D., & Felföldi, T. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5), 935-951. [Link]

-

Higashida, K., Nagae, H., & Mashima, K. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton. Advanced Synthesis & Catalysis, 358(23), 3949-3954. [Link]

- Google Patents. (n.d.). Deprotection of N-BOC compounds.

-

Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Jampilek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 154-173. [Link]

-

Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

- Google Patents. (n.d.). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

-

Semantic Scholar. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Retrieved from [Link]

- RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.

- Google Patents. (n.d.). PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE.

-

5z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]

-

PubMed. (2001). Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase. Tetrahedron: Asymmetry, 12(23), 3021-3025. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

ResearchGate. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives.

-

Digital Commons @ NJIT. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Retrieved from [Link]

Sources

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Boc -Piperazine (CAS 57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Guide to the Asymmetric Hydrogenation of N-tert-butyl-2-pyrazinecarboxamide

Abstract: The enantioselective synthesis of chiral piperazines is of paramount importance in the pharmaceutical industry, as this scaffold is a core component of numerous therapeutic agents. This application note provides a comprehensive technical guide for the asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide to produce the valuable chiral building block, (S)-N-tert-butylpiperazine-2-carboxamide. We delve into the underlying principles of catalyst selection, the critical role of substrate activation, and provide detailed, field-proven protocols for reaction execution, work-up, and chiral analysis. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient methods for the synthesis of enantiopure piperazine derivatives.

Introduction: The Challenge and Significance of Chiral Piperazines

Chiral piperazines are privileged structural motifs found in a wide array of bioactive molecules and approved drugs. The precise stereochemical orientation of substituents on the piperazine ring is often critical for biological activity. The asymmetric hydrogenation of prochiral pyrazines represents one of the most direct and atom-economical routes to these enantiopure compounds.[1][2]

However, the hydrogenation of N-heteroaromatic compounds like pyrazines presents significant challenges. The inherent aromatic stability of the pyrazine ring necessitates harsh reaction conditions, which can compromise enantioselectivity.[3] Furthermore, the nitrogen atoms in the ring can act as Lewis bases, coordinating to the metal center of the catalyst and leading to catalyst inhibition or poisoning.[3]

To overcome these hurdles, specialized catalytic systems and substrate activation strategies have been developed. This guide focuses on providing a practical framework for the successful asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide, a key precursor for various pharmaceutical intermediates.

The Catalytic System: Rationale and Selection

The success of an asymmetric hydrogenation hinges on the synergistic interplay between the transition metal and its chiral ligand. For pyrazine substrates, Iridium (Ir) and Rhodium (Rh) complexes have demonstrated the most significant promise.[4][5][6][7][8]

The Metal Center: Iridium and Rhodium

-

Iridium (Ir) Catalysts: Iridium complexes are highly effective, particularly when paired with a substrate activation strategy.[9][10][11] They are known for their high activity and tolerance to a range of functional groups.

-

Rhodium (Rh) Catalysts: Rhodium-based catalysts, especially those with chiral diphosphine ligands, are workhorses in asymmetric hydrogenation.[5][12] Their mechanisms are well-studied, and they often provide excellent enantioselectivities under optimized conditions.[7]

The Chiral Ligand: Architect of Stereoselectivity

The chiral ligand creates a three-dimensional pocket around the metal center, forcing the substrate to bind in a specific orientation. This geometric constraint dictates the face of the pyrazine ring to which hydrogen is delivered, thereby controlling the stereochemical outcome. Ligand families such as TRAP, DuPhos, and various ferrocene-based diphosphines have proven effective.[5][7][12] The choice of ligand is often substrate-dependent and may require empirical screening for optimal results.

Substrate Activation: Overcoming Aromaticity

A key strategy for the hydrogenation of stable heteroaromatics is in situ activation. This typically involves N-alkylation of the pyrazine ring with an alkyl halide to form a pyrazinium salt.[9][10] This disruption of aromaticity renders the ring more susceptible to reduction under milder conditions, which is crucial for preserving enantioselectivity.

Reaction Mechanism and Stereochemical Control

The asymmetric hydrogenation of an activated pyrazine substrate generally proceeds through a well-accepted catalytic cycle. The process is initiated by the coordination of the pyrazinium salt to the chiral metal complex. The stereochemistry of the final product is determined in the subsequent migratory insertion step, where a hydride is transferred from the metal to one of the prochiral faces of the substrate.

sub [label="Pyrazinium Salt\n(Activated Substrate)"]; cat [label="Chiral Catalyst\n[M-L*]"]; h2 [label="H₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub_cat_complex [label="Substrate-Catalyst\nComplex"]; h2_adduct [label="H₂ Oxidative\nAdduct"]; insertion [label="Stereodetermining\nHydride Insertion"]; product_complex [label="Product-Catalyst\nComplex"]; product [label="Chiral Piperazine\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> sub_cat_complex; cat -> sub_cat_complex [label="Coordination"]; h2 -> h2_adduct; sub_cat_complex -> h2_adduct [label="Oxidative\nAddition"]; h2_adduct -> insertion [label="Migratory\nInsertion"]; insertion -> product_complex; product_complex -> product [label="Reductive\nElimination"]; product_complex -> cat [label="Catalyst\nRegeneration"]; }

Figure 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the Iridium-catalyzed asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide, employing a substrate activation strategy.

Materials & Equipment

-

Reagents: N-tert-butyl-2-pyrazinecarboxamide, [Ir(COD)Cl]₂ (catalyst precursor), (R)-DM-SEGPHOS (or other suitable chiral ligand), Benzyl bromide (activating agent), 2-Propanol (solvent), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

-

Gases: High-purity Hydrogen (H₂), Argon (Ar).

-

Equipment: High-pressure autoclave/reactor equipped with a magnetic stir bar and temperature/pressure controls, Schlenk line for inert atmosphere manipulations, Rotary evaporator, Glassware for work-up, Silica gel for column chromatography.

Experimental Workflow Diagram

A [label="Inert Atmosphere Setup\n(Purge Reactor with Argon)"]; B [label="Charge Reagents\n(Substrate, Catalyst Precursor,\nLigand, Solvent, Activator)"]; C [label="Seal & Purge Reactor\n(Pressurize/Vent with H₂)"]; D [label="Hydrogenation\n(Set Temperature & Pressure,\nBegin Stirring)"]; E [label="Reaction Monitoring\n(Monitor H₂ uptake / TLC / HPLC)"]; F [label="Reaction Quench\n(Cool, Vent, Open Reactor)"]; G [label="Solvent Removal\n(Rotary Evaporation)"]; H [label="Aqueous Work-up\n(DCM / NaHCO₃ wash)"]; I [label="Purification\n(Silica Gel Chromatography)"]; J [label="Analysis\n(Chiral HPLC for ee%)"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure

CAUTION: This procedure involves high-pressure hydrogen gas and requires a properly functioning autoclave and appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood.

-

Catalyst Preparation: In a glovebox or under an argon atmosphere, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and the chiral ligand (e.g., 0.011 mmol, 2.2 mol%) to the autoclave vessel.

-

Reactor Charging: Remove the vessel from the glovebox. Add N-tert-butyl-2-pyrazinecarboxamide (e.g., 0.5 mmol, 1.0 equiv), the activating agent (e.g., Benzyl bromide, 0.6 mmol, 1.2 equiv), and degassed solvent (e.g., 2-Propanol, 5 mL).

-

Reaction Setup: Seal the autoclave. Purge the system by pressurizing with hydrogen gas to ~10 bar and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

-

Hydrogenation: Pressurize the reactor to the desired pressure (e.g., 50 bar H₂). Begin stirring and heat the reaction to the target temperature (e.g., 60 °C).

-

Reaction Monitoring: Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure. Open the reactor and concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like dichloromethane (DCM). Wash with a saturated aqueous solution of NaHCO₃ to neutralize any acid, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-tert-butylpiperazine-2-carboxamide.

Analytical Methods: Quantifying Success

Determining the enantiomeric excess (ee) is critical to validating the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[13][14][15]

| Parameter | Typical Condition | Rationale |

| Technique | Chiral HPLC or SFC | Provides baseline separation of enantiomers for accurate quantification. |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, AD-H) | These phases offer a broad range of applicability for separating chiral amines and amides.[14] |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Standard normal-phase conditions for polysaccharide CSPs. |

| Additive | 0.1% Diethylamine (DEA) or similar amine | Improves peak shape and reduces tailing for basic analytes like piperazines.[13][14] |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good resolution and reasonable run times. |

| Detection | UV at 210-254 nm | The amide and pyrazine moieties provide sufficient UV absorbance for detection. |

| Temperature | 25 - 40 °C | Temperature can affect resolution; consistency is key.[14] |

Table 1: Typical Analytical Conditions for Chiral Purity Analysis.

Representative Data and Troubleshooting

The performance of the hydrogenation is highly dependent on the precise conditions and reagents used. The following table summarizes representative data to guide optimization efforts.

| Catalyst System | S/C Ratio | H₂ (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| [Ir]-MeO-Biphep | 100:1 | 50 | 30 | 24 | >99 | 92 |

| [Ir]-DM-SEGPHOS | 100:1 | 50 | 60 | 12 | >99 | 96 |

| [Rh]-(R,R)-Et-DuPhos | 50:1 | 60 | 40 | 24 | 95 | 88 |

| [Rh]-(S,S)-i-Bu-TRAP | 100:1 | 30 | 25 | 16 | >99 | 97 |

Table 2: Comparative Performance of Different Catalytic Systems (Illustrative Data based on literature).[7][9]

Troubleshooting Common Issues:

-

Low Conversion: May indicate catalyst deactivation or insufficient activation of the substrate. Ensure all reagents and solvents are pure and properly degassed. Consider increasing catalyst loading or reaction temperature/pressure.

-

Low Enantioselectivity (ee): This can result from a non-optimal ligand-substrate match or reaction conditions that are too harsh (e.g., excessively high temperature). Screen different chiral ligands and attempt the reaction at a lower temperature.

-

Poor Reproducibility: Often traced to impurities in the substrate or solvent, or inconsistencies in catalyst preparation and handling. Strict adherence to inert atmosphere techniques is critical.

Conclusion

The asymmetric hydrogenation of N-tert-butyl-2-pyrazinecarboxamide is a powerful and efficient method for accessing enantiomerically enriched piperazine building blocks. Success relies on a rational approach that combines an active and selective catalyst, typically based on iridium or rhodium with a well-chosen chiral ligand, and a substrate activation strategy to overcome the inherent stability of the pyrazine ring. The protocols and data presented in this application note provide a robust starting point for researchers to develop and optimize this valuable transformation, paving the way for the streamlined synthesis of complex chiral molecules in pharmaceutical development.

References

-

Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

-

Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

-

Synfacts. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines. Thieme. [Link]

-

Chi, Y., Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

-

Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

-

Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

-

Semantic Scholar. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. [Link]

-

The University of Liverpool Repository. (2017). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

-

Infortech Open. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

-

Kuwano, R., Kashiwabara, M., & Ohgomori, Y. (1999). Asymmetric hydrogenation of 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide catalyzed by trans-chelating chiral diphosphine-rhodium complexes. Journal of Organic Chemistry, 64(4), 1232–1237. [Link]

-

McLaughlin, M. G., & McCormick, C. M. (2021). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. PMC. [Link]

-

Hara, H., & Murata, K. (2021). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Royal Society of Chemistry. [Link]

-

Gunasekar, R., & de Vries, J. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. [Link]

-

Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

-

ETH Zurich. (2015). Asymmetric Hydrogenation. Bode Research Group. [Link]

-

Comprehensive Organic Chemistry. (1996). Pyrazines. ScienceDirect. [Link]

-

Ahuja, S. (Ed.). (2003). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]

-

Kočar, D., & Časar, Z. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

Zhang, Z.-M., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Publications. [Link]

Sources

- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 13. jocpr.com [jocpr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. content.e-bookshelf.de [content.e-bookshelf.de]

Application Note: Biocatalytic Kinetic Resolution of Racemic Piperazine-2-Carboxamide

This Application Note is structured as a comprehensive technical guide for the Kinetic Resolution of Racemic Piperazine-2-Carboxamide . It prioritizes the industrial standard biocatalytic method developed by Bristol-Myers Squibb (BMS), utilizing Leucine Aminopeptidase (LAP), while providing necessary context on alternative chemical strategies.

Abstract

The piperazine-2-carboxylic acid scaffold is a critical pharmacophore in HIV protease inhibitors (e.g., Indinavir), anticoagulants, and NMDA antagonists. However, its synthesis often yields a racemic mixture.[1] This protocol details the enzymatic kinetic resolution of racemic 4-(tert-butoxycarbonyl)piperazine-2-carboxamide using Leucine Aminopeptidase (LAP) . This method offers superior enantioselectivity (

Introduction & Strategic Rationale

The Challenge

Piperazine-2-carboxamide possesses a secondary amine at the N1 position and a carboxamide at C2.

-

Chemical Resolution: Classical resolution with chiral acids (e.g., L-tartaric acid) is often inefficient due to the conformational flexibility of the piperazine ring, leading to low yields and requiring multiple recrystallizations.

-

Chemoselectivity: The presence of two nucleophilic nitrogens (N1 and N4) complicates direct chemical functionalization.

The Solution: Leucine Aminopeptidase (LAP)

The BMS protocol utilizes the stereospecificity of Leucine Aminopeptidase.

-

Mechanism: LAP is an exopeptidase that typically cleaves N-terminal amino acids. It recognizes the free secondary amine at N1 of the piperazine ring (mimicking an N-terminal proline) and selectively hydrolyzes the (S)-amide to the corresponding (S)-acid .

-

Substrate Engineering: To prevent side reactions and improve solubility, the distal nitrogen (N4) is protected with a Boc group. The N1 nitrogen remains free to anchor the enzyme.

Reaction Scheme:

Materials & Equipment

Reagents

-

Substrate: Racemic 4-(tert-butoxycarbonyl)piperazine-2-carboxamide (Purity > 98%).

-

Enzyme: Leucine Aminopeptidase (LAP) (Source: Aspergillus oryzae or Porcine Kidney; Activity

15 units/mg). -

Cofactors: Manganese(II) chloride (

) or Zinc sulfate ( -

Buffer: Tris-HCl or Phosphate Buffer (pH 8.0–9.0).

-

Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), 1-Butanol.

-

Acids/Bases: 1N NaOH, 1N HCl, Trifluoroacetic acid (TFA).

Equipment

-

Thermostatted orbital shaker or overhead stirrer reactor.

-

pH Stat titrator (optional but recommended for scale-up to maintain pH).

-

High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Chiralpak AD-H or Crownpak CR).

-

Lyophilizer.

Experimental Protocol

Phase 1: Substrate Preparation (If not commercially sourced)

Note: If starting from pyrazine-2-carboxamide.

-

Hydrogenation: Reduce pyrazine-2-carboxamide (10 g) using 10% Pd/C in MeOH/AcOH under

(40 psi) to yield racemic piperazine-2-carboxamide. -

Regioselective Protection: Dissolve the racemate in dioxane/water (1:1). Add 0.95 eq. of

. The N4 position is less sterically hindered and more nucleophilic than N1 (which is flanked by the amide), resulting in selective N4-Boc protection. -

Purification: Recrystallize from EtOAc/Hexanes to obtain rac-4-Boc-piperazine-2-carboxamide .

Phase 2: Enzymatic Resolution (The Core Workflow)

Step 1: Enzyme Activation

Dissolve Leucine Aminopeptidase (LAP) in Tris-HCl buffer (50 mM, pH 8.5) containing 1 mM

-

Rationale: LAP is a metalloenzyme; pre-incubation with

or

Step 2: Biotransformation

-

Suspend rac-4-Boc-piperazine-2-carboxamide (50 mM final conc.) in the enzyme solution.

-

Incubate at 28–30°C with gentle orbital shaking (150 rpm).

-

pH Control: Monitor pH periodically. The hydrolysis produces carboxylic acid, which drops the pH. Maintain pH 8.0–8.5 by adding 1N NaOH (automated via pH stat is ideal).

-

Monitoring: At

hours, withdraw 50 µL aliquots. Dilute with MeOH and analyze via Chiral HPLC. -

Endpoint: Stop the reaction when conversion reaches ~50% (typically 24–48 hours).

Step 3: Work-up and Separation The beauty of this resolution is the solubility switch:

-

Quench: Adjust pH to 9.5–10.0 using NaOH.

-

Extraction (Isolate R-Amide): Extract the mixture 3x with Ethyl Acetate .

-

Organic Phase:[2] Contains unreacted (R)-4-Boc-piperazine-2-carboxamide .

-

Aqueous Phase: Contains the ionized (S)-4-Boc-piperazine-2-carboxylate .

-

-

Acidification (Isolate S-Acid): Adjust the aqueous phase pH to 3.0 using 1N HCl.

-

Extraction: Extract 3x with n-Butanol or DCM (n-Butanol is preferred for amino acids).

-

Drying: Dry organic layers over

and concentrate in vacuo.

Phase 3: Deprotection (Optional)

To obtain the free amino acid/amide:

-

Treat the Boc-protected intermediate with TFA/DCM (1:1) at 0°C for 2 hours.

-

Evaporate volatiles to yield the TFA salt.

Analytical Validation

Chiral HPLC Method

-

Column: Daicel Crownpak CR(+) (optimized for amino acids) or Chiralpak AD-H (for the Boc-amide).

-

Mobile Phase (Crownpak):

Perchloric acid solution ( -

Mobile Phase (AD-H): Hexane : IPA : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 0.5 mL/min (Crownpak) / 1.0 mL/min (AD-H).

-

Detection: UV @ 210 nm.

Calculations

Visualization of Workflows

Diagram 1: Biocatalytic Resolution Mechanism

This diagram illustrates the selective hydrolysis of the S-enantiomer by the LAP enzyme.

Caption: Mechanism of LAP-catalyzed enantioselective hydrolysis targeting the (S)-amide bond.

Diagram 2: Downstream Processing (DSP) Flowchart

This diagram details the pH-switch extraction strategy to separate the resolved enantiomers.

Caption: Separation strategy exploiting the ionization state of the carboxylic acid product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (< 30%) | Enzyme inactivation or metal stripping. | Add 1 mM |

| Low Enantioselectivity ( | Spontaneous hydrolysis or wrong enzyme strain. | Lower temperature to 20°C. Check background hydrolysis in a "no-enzyme" control. Ensure N4-Boc protection is intact (N1-Boc will not react). |

| Emulsion during extraction | Protein precipitation. | Filter the reaction mixture through Celite before extraction. Add brine to the aqueous phase. |

| Product degradation | Amide instability at high pH. | Avoid pH > 11 during the basic extraction step. Keep extraction times short. |

References

-

Bruce, M. A., et al. (1995).[4] "Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase." Synthetic Communications, 25(17), 2673–2684.

-

Hietanen, A., et al. (2012). "Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A." Arkivoc, 2012(5), 60-74.

-

Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis in the preparation of enantiopure β-amino acids." Tetrahedron, 62(25), 5831-5854.

-

Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. arkat-usa.org [arkat-usa.org]

Application Note: Stereoselective Synthesis of (S)-2-Piperazine-tert-butyl-carboxamide via Aziridine Ring Opening